N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structure. The structure can further be described in terms of its functional groups and the bonds between the atoms .
Synthesis Analysis
This involves the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, etc .Scientific Research Applications
Synthesis and Precursor Development
The synthesis of complex organic compounds often involves precursor molecules that are modified through various chemical reactions to produce the desired compound. In research, N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide could serve as a target molecule or intermediate in the synthesis of a range of chemical entities. For example, Bobeldijk et al. (1990) developed a high-yield synthesis method for (S)-BZM, a precursor in the preparation of (S)-123I-IBZM, starting from 2,6-dimethoxybenzoic acid using a simple method that could potentially be adapted for the synthesis of related compounds (Bobeldijk et al., 1990).
Material Science Applications
In the field of materials science, novel compounds are frequently synthesized for the development of new materials with unique properties. For instance, Ebara et al. (2003) demonstrated a new synthetic method for the preparation of poly(benzoxazole) (PBO) precursor from bis(o-aminophenol) and diphenyl isophthalate, which could be relevant for research involving the chemical under discussion if similar synthetic pathways or polymer applications are explored (Ebara et al., 2003).
Anticancer and Anti-inflammatory Research
In pharmacological research, the development of new therapeutic agents is a primary focus. Novel pyrazolopyrimidines derivatives, as discussed by Rahmouni et al. (2016), have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Such studies could be relevant if this compound shows similar pharmacological potential or if it can be used as a precursor in the synthesis of bioactive compounds (Rahmouni et al., 2016).
Luminescence and Thermostability in Metal-Organic Frameworks
Metal-organic frameworks (MOFs) represent another area where novel compounds can find application, particularly in the context of luminescence and thermostability. Sun et al. (2012) reported on the synthesis, structure, and properties of carboxylate-assisted ethylamide MOFs, which could be of interest for researchers looking to explore the potential of this compound in similar contexts (Sun et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-21-8-4-5-15(21)16(22-9-2-3-10-22)12-20-19(23)14-6-7-17-18(11-14)25-13-24-17/h4-8,11,16H,2-3,9-10,12-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZUFVZMLSWPRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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